1,1,1-Trifluoroacetone
Overview
Description
1,1,1-Trifluoroacetone is an organofluorine compound with the chemical formula CF₃C(O)CH₃. It is a colorless liquid with a chloroform-like odor . This compound is known for its high chemical stability and is used in various chemical reactions and industrial applications.
Mechanism of Action
Target of Action
1,1,1-Trifluoroacetone is a general chemical reagent used in the synthesis of various compounds . It doesn’t have a specific biological target but is used as a building block in chemical reactions.
Mode of Action
This compound is an organofluorine compound with the chemical formula CF3C(O)CH3 . It is less prone to hydrate than hexafluoroacetone and more electrophilic than acetone itself . Unlike both of those ketones, trifluoroacetone is prochiral .
Biochemical Pathways
Trifluoroacetone is used in a synthesis of 2-trifluoromethyl-7-azaindoles starting with 2,6-dihalopyridines . The derived chiral imine is used to prepare enantiopure α-trifluoromethyl alanines and diamines via a Strecker reaction followed by either nitrile hydrolysis or reduction .
Result of Action
The primary result of the action of this compound is the production of other chemical compounds. For example, it is used in the synthesis of 2-trifluoromethyl-7-azaindoles . The derived chiral imine is used to prepare enantiopure α-trifluoromethyl alanines and diamines .
Biochemical Analysis
Biochemical Properties
It is known that 1,1,1-Trifluoroacetone is less prone to hydrate than hexafluoroacetone and more electrophilic than acetone itself . This suggests that it may interact with enzymes, proteins, and other biomolecules in unique ways, potentially influencing biochemical reactions.
Cellular Effects
It is known to cause skin and eye irritation, and inhalation of high vapor concentrations may cause symptoms like headache, dizziness, tiredness, nausea, and vomiting . These effects suggest that this compound may have significant impacts on cell function, potentially influencing cell signaling pathways, gene expression, and cellular metabolism.
Molecular Mechanism
It is known that the compound is less prone to hydrate than hexafluoroacetone and more electrophilic than acetone itself . This suggests that it may exert its effects at the molecular level through unique binding interactions with biomolecules, potential enzyme inhibition or activation, and changes in gene expression.
Temporal Effects in Laboratory Settings
It is known that the compound has a boiling point of 22 °C (lit.) and a density of 1.252 g/mL at 25 °C (lit.) . This suggests that it may have specific stability and degradation characteristics that could influence its long-term effects on cellular function in in vitro or in vivo studies.
Metabolic Pathways
It is known that the compound is produced from trifluoro acetoacetic acid, which is generated by condensation of ethyl trifluoroacetate and ethyl acetate . This suggests that it may interact with specific enzymes or cofactors and could potentially influence metabolic flux or metabolite levels.
Preparation Methods
1,1,1-Trifluoroacetone can be synthesized through several methods:
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Condensation of Ethyl Trifluoroacetate and Ethyl Acetate: : This method involves the condensation of ethyl trifluoroacetate and ethyl acetate to form trifluoro acetoacetic acid, which is then hydrolyzed and decarboxylated to produce this compound .
Reaction: CF₃CO₂C₂H₅ + CH₃CO₂C₂H₅ → CF₃C(O)CH₂CO₂C₂H₅ + C₂H₅OH
Hydrolysis and Decarboxylation: CF₃C(O)CH₂CO₂C₂H₅ + H₂O → CF₃C(O)CH₂CO₂H + C₂H₅OH; CF₃C(O)CH₂CO₂H → CF₃C(O)CH₃ + CO₂
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Addition of Methylmagnesium Iodide to Trifluoroacetic Acid: : This method involves the addition of methylmagnesium iodide to trifluoroacetic acid to yield this compound .
Reaction: CF₃CO₂H + 2 CH₃MgI → CF₃C(O)CH₃ + MgI₂ + CH₄ + MgO
Chemical Reactions Analysis
1,1,1-Trifluoroacetone undergoes various chemical reactions:
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Hydrogenation: : Hydrogenation of this compound over a platinum catalyst produces trifluoroisopropanol .
Reaction: CF₃C(O)CH₃ + H₂ → CF₃CH(OH)CH₃
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Reduction: : The reduction of this compound can be achieved asymmetrically to produce chiral alcohols .
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Alkylation and Arylation: : Alkylation with Grignard reagents and arylation with arenes in the presence of aluminum chloride produce tertiary alcohols .
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Oxidation: : this compound can be converted to dioxirane using oxone and serves as an oxidizing agent in Oppenauer oxidation .
Scientific Research Applications
1,1,1-Trifluoroacetone has several scientific research applications:
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Synthesis of 2-Trifluoromethyl-7-azaindoles: : It is used in the synthesis of 2-trifluoromethyl-7-azaindoles starting with 2,6-dihalopyridines .
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Preparation of Enantiopure α-Trifluoromethyl Alanines and Diamines: : The derived chiral imine is used to prepare enantiopure α-trifluoromethyl alanines and diamines via a Strecker reaction followed by either nitrile hydrolysis or reduction .
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General Chemical Reagent: : It is used as a general chemical reagent in various synthetic reactions, including the synthesis of glucokinase-glucokinase regulatory protein disruptors, which may act as potential targets for type II diabetics .
Comparison with Similar Compounds
1,1,1-Trifluoroacetone can be compared with other similar compounds such as hexafluoroacetone and acetone:
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Hexafluoroacetone: : Unlike this compound, hexafluoroacetone is more prone to hydrate and is less electrophilic .
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Acetone: : this compound is more electrophilic than acetone and is prochiral, making it useful in asymmetric synthesis .
Similar Compounds
- Hexafluoroacetone
- Acetone
- 1,1,1-Trifluoro-2-propanone
- 3,3,3-Trifluoroacetone
- Methyl trifluoromethyl ketone
- Trifluoromethyl methyl ketone
Properties
IUPAC Name |
1,1,1-trifluoropropan-2-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H3F3O/c1-2(7)3(4,5)6/h1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FHUDAMLDXFJHJE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H3F3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID9059963 | |
Record name | Trifluoroacetone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID9059963 | |
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Molecular Weight |
112.05 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Clear colorless liquid; bp = 22 deg C; [Aldrich MSDS] | |
Record name | 2-Propanone, 1,1,1-trifluoro- | |
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Vapor Pressure |
728.0 [mmHg] | |
Record name | 2-Propanone, 1,1,1-trifluoro- | |
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CAS No. |
421-50-1 | |
Record name | 1,1,1-Trifluoroacetone | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=421-50-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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Record name | Methyl trifluoromethyl ketone | |
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URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000421501 | |
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Record name | 421-50-1 | |
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Record name | 2-Propanone, 1,1,1-trifluoro- | |
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Record name | Trifluoroacetone | |
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Record name | 1,1,1-trifluoroacetone | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.006.370 | |
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Record name | METHYL TRIFLUOROMETHYL KETONE | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the molecular formula and weight of 1,1,1-Trifluoroacetone?
A1: this compound has a molecular formula of C3H3F3O and a molecular weight of 112.05 g/mol.
Q2: Is there spectroscopic data available for this compound?
A2: Yes, various spectroscopic studies have been conducted on this compound. [] Researchers have investigated its absorption, fluorescence, and fluorescence excitation spectra, as well as fluorescence quantum yields and decay times. [] Oxygen-17 NMR studies have also been conducted on substituted α, α, α-trifluoroacetophenones, including insights related to this compound. []
Q3: How does the presence of fluorine atoms influence the properties of this compound compared to acetone?
A3: The introduction of fluorine atoms significantly alters the properties of this compound. The strong electron-withdrawing nature of fluorine affects the reactivity and stability of the molecule. For instance, this compound exhibits a higher equilibrium constant of hydration compared to acetone, indicating a greater tendency to form a gem-diol in aqueous solutions. [] Additionally, the C-F bond strength influences its behavior in reactions involving C-F bond activation. []
Q4: What is the thermal stability of this compound?
A4: this compound exhibits thermal stability under certain conditions, but can undergo decomposition at elevated temperatures. IR multiple-photon decomposition has been observed upon irradiation with a 970.55 cm−1 laser. []
Q5: Has this compound been investigated for use in foam insulation?
A5: Yes, due to its low thermal conductivity, this compound has been investigated as a potential alternative to chlorofluorocarbons (CFCs) in foam insulation. Its thermal conductivity in the vapor phase has been studied at various temperatures. []
Q6: What are the catalytic applications of this compound?
A6: this compound is recognized as an efficient catalyst in various organic reactions. It plays a crucial role in the epoxidation of olefins when used in conjunction with hydrogen peroxide. [, ] This catalytic activity stems from its ability to generate a reactive species called methyl(trifluoromethyl)dioxirane in situ. [] This dioxirane is a powerful oxidant, enabling the selective oxidation of sulfides to sulfoxides. []
Q7: Can you elaborate on the role of this compound in peroxymonosulfuric acid (Caro's acid) decomposition?
A7: this compound acts as a catalyst in the decomposition of Caro's acid. This process involves the formation of a dioxirane intermediate, the rate of which is pH dependent. The electron-withdrawing nature of fluorine atoms in this compound influences the keto-gem-diol equilibrium, impacting the overall kinetics of Caro's acid decomposition. []
Q8: How is computational chemistry being used to understand this compound?
A8: Computational techniques have been employed to explore the conformational preferences of this compound. Ab initio calculations, coupled with solvation models, have provided insights into the energy differences between its cis and trans conformers in various environments, including the vapor phase and solutions. [] Additionally, density functional theory (DFT) calculations have been instrumental in elucidating the reaction mechanisms involving this compound, such as its interaction with titanium ions in the gas phase, revealing insights into C-F bond activation processes. []
Q9: How do structural modifications of this compound affect its reactivity?
A9: Structural modifications, especially alterations to the substituents on the carbonyl group, significantly impact the reactivity of this compound. The presence of electron-withdrawing groups, like fluorine, enhances the electrophilicity of the carbonyl carbon, influencing its reactivity in nucleophilic addition reactions and its ability to form dioxiranes. [, ]
Q10: How does the stability of this compound in aqueous solutions compare to non-fluorinated ketones?
A10: this compound exhibits a higher degree of hydration in aqueous solutions compared to non-fluorinated ketones. This increased hydration is attributed to the electron-withdrawing effect of the trifluoromethyl group, which enhances the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack by water molecules. []
Q11: What are some specific examples of using this compound as a building block in organic synthesis?
A11: this compound serves as a versatile building block in the synthesis of various fluorinated compounds. It's been employed in the preparation of:
- Trifluoromethylated heterocycles: Reacting this compound with heteroarylamines leads to a range of trifluoromethyl-substituted fused imidazole systems, demonstrating its utility in heterocyclic chemistry. []
- 1-alkyl-2-(trifluoromethyl)aziridines: A multistep synthesis utilizes this compound to access these aziridine derivatives, which can be further transformed into valuable α-CF3-β-phenylethylamines, highlighting its application in generating fluorinated nitrogen-containing compounds. []
- 9-Trifluoromethylxanthenediols: These compounds, synthesized via the condensation of dihydroxybenzenes with this compound, have garnered interest for their potential in supramolecular chemistry due to their unique structural features and intermolecular interactions. []
Q12: Can this compound be used to synthesize polymers?
A12: Yes, this compound has been successfully incorporated into the synthesis of polymers. For example:
- Poly(ester-amide)s: Passerini multicomponent polymerization utilizing this compound along with a dicarboxylic acid and a diisocyanide provides a route to functional poly(ester-amide)s with tertiary ester linkages. The incorporation of this compound introduces electron-withdrawing trifluoromethyl groups into the polymer backbone, influencing its properties. []
- Poly(β-substituted β-propiolactone)s: this compound reacts with ketene to yield β-(trifluoromethyl,methyl)-β-propiolactone, a monomer that can be polymerized to yield poly(β-substituted β-propiolactone)s. The polymerization of this monomer, especially when optically active, results in polymers with varying degrees of isotacticity, influencing their physical properties. []
Q13: How has this compound been used in biochemical research?
A13: this compound has proven valuable in studying biological systems. Notably, it serves as a reagent for labeling cysteine residues in proteins with a trifluoroacetyl group. [, ] This labeling strategy enables researchers to utilize 19F NMR spectroscopy to investigate protein structure and dynamics. For instance, this technique was employed to probe the binding site of nitric oxide (NO) in a myoglobin cavity mutant (H93G). [, ]
Q14: Are there any known enzymatic reactions involving this compound?
A14: Yes, this compound participates in enzymatic reductions. Specifically, certain alcohol dehydrogenases and carbonyl reductases have demonstrated the capability to reduce this compound to its corresponding alcohol, 1,1,1-trifluoro-2-propanol, with varying enantioselectivity. This enzymatic reduction pathway holds promise for the production of optically active fluorinated alcohols. [, , ]
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